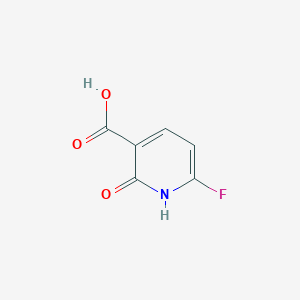

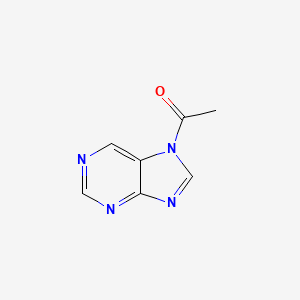

![molecular formula C10H16N2 B11917941 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 376587-10-9](/img/structure/B11917941.png)

3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジン: は、イミダゾ[1,2-a]ピリジンファミリーに属する複素環式化合物です。この化合物は、イミダゾール環がピリジン環に縮合した、融合した二環式構造を特徴としています。それぞれ3位と2位にエチル基とメチル基が置換されていることで、独特の化学的性質が生まれます。このファミリーの化合物は、幅広い生物活性と医薬品化学における用途で知られています。

2. 製法

合成経路と反応条件: 3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジンの合成は、一般的に市販の前駆体から出発する複数段階の反応を伴います。一般的な方法の1つは、2-アミノピリジンと酢酸エチルを酸性条件下で縮合させて中間体を生成することです。 この中間体は、適切な脱水剤を使用して環化され、目的のイミダゾ[1,2-a]ピリジン誘導体が得られます .

工業的生産方法: 工業的な環境では、温度、圧力、溶媒の選択などの反応条件を最適化することで、この化合物の生産をスケールアップすることができます。連続フローリアクターを使用すると、合成プロセスの効率と収率を向上させることができます。 環境に優しい溶媒と触媒を使用することも、環境への影響を最小限に抑えるために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable dehydrating agent to yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .

化学反応の分析

反応の種類: 3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジンは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、対応するN-酸化物を生成することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主な生成物:

酸化: イミダゾ[1,2-a]ピリジンのN-酸化物。

還元: 還元されたイミダゾ[1,2-a]ピリジン誘導体。

科学的研究の応用

3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジンは、科学研究においていくつかの応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗ウイルス作用の可能性について調査されています。

医学: がんや神経疾患を含む様々な疾患の治療における治療薬としての可能性が探求されています。

作用機序

3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジンの作用機序は、生物系における特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、細菌の増殖に関与する特定の酵素の活性を阻害することで、抗菌作用を示す可能性があります。 具体的な応用と状況によって、正確な分子経路と標的は異なる場合があります .

6. 類似の化合物との比較

類似の化合物:

- 3-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン

- 5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリミジン

- エチル 5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン-2-カルボキシレート

比較: 類似の化合物と比較して、3-エチル-2-メチル-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピリジンは、エチル基とメチル基の両方が存在するために、独特の性質を示します。これらの置換基は、化合物の反応性、生物活性、および全体の安定性に影響を与える可能性があります。 例えば、3位のエチル基は親油性を高め、膜透過性とバイオアベイラビリティを向上させる可能性があります .

類似化合物との比較

- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Comparison: Compared to similar compounds, 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibits unique properties due to the presence of both ethyl and methyl substituents. These substituents can influence the compound’s reactivity, biological activity, and overall stability. For instance, the ethyl group at the 3 position may enhance lipophilicity, potentially improving membrane permeability and bioavailability .

特性

CAS番号 |

376587-10-9 |

|---|---|

分子式 |

C10H16N2 |

分子量 |

164.25 g/mol |

IUPAC名 |

3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C10H16N2/c1-3-9-8(2)11-10-6-4-5-7-12(9)10/h3-7H2,1-2H3 |

InChIキー |

OSLLDMMZAKJNKZ-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(N=C2N1CCCC2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

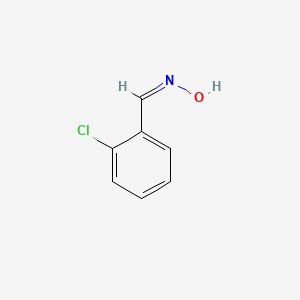

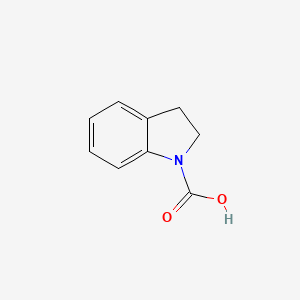

![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)

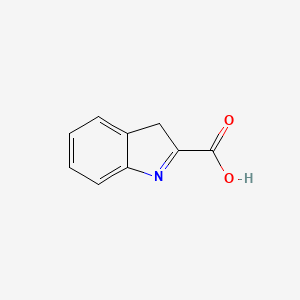

![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

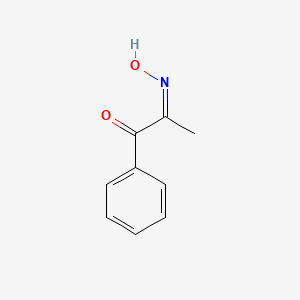

![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)

![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)